

Mass spectrometry analysis of 2-Amino-4'-fluorobenzophenone

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Compound of Interest

Compound Name: 2-Amino-4'-fluorobenzophenone

Cat. No.: B132669

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **2-Amino-4'-fluorobenzophenone**

Foreword: A Molecule of Significance

2-Amino-4'-fluorobenzophenone ($C_{13}H_{10}FNO$) is more than a simple chemical intermediate; it is a critical building block in the synthesis of numerous pharmaceutical compounds.^{[1][2]} Its structural integrity and purity are paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its characterization are indispensable for researchers and drug development professionals. This guide provides a deep dive into the mass spectrometric analysis of this key intermediate, moving from fundamental principles to practical, field-proven protocols. We will explore the causality behind methodological choices, ensuring that each step is not just a procedure, but a scientifically validated decision.

Physicochemical Profile: The Foundation of Analysis

Understanding the fundamental properties of **2-Amino-4'-fluorobenzophenone** is the first step in developing a successful analytical strategy. These characteristics dictate the choice of sample preparation, chromatographic conditions, and ionization technique.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ FNO	[1][3]
Average Molecular Weight	215.22 g/mol	[3]
Monoisotopic Mass	215.074642105 Da	[3]
Melting Point	122-131 °C	[1][4]
Appearance	Light yellow to orange powder/crystal	[1]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate; Soluble in DMSO	[4][5]

The molecule's non-volatile, crystalline nature and moderate polarity, conferred by the amino and carbonyl groups, make Liquid Chromatography coupled with Mass Spectrometry (LC-MS) the analytical method of choice.

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a self-validating system. The following workflow is designed to ensure reproducibility, accuracy, and comprehensive characterization of **2-Amino-4'-fluorobenzophenone**.



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Caption: Overall analytical workflow for **2-Amino-4'-fluorobenzophenone** analysis.

Chromatographic Separation: Achieving Baseline Resolution

High-Performance Liquid Chromatography (HPLC) is essential for separating the target analyte from synthesis precursors, by-products, and degradants before it enters the mass spectrometer.^[6] A reversed-phase method is highly effective for benzophenone derivatives.^[6]

Expertise in Action: Why Reversed-Phase?

The benzophenone core is relatively nonpolar, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an amino group adds a polar characteristic, which allows for fine-tuning of retention and elution with the organic modifier gradient. This approach provides excellent resolution and peak shape.

Protocol: Reversed-Phase HPLC (RP-HPLC) Method

- Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector and coupled to a mass spectrometer.^[6]
- Column Selection: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 μ m particle size). The smaller particle size in UHPLC offers superior resolution and faster analysis times.^[6]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water. The acid is critical for ensuring the amino group is consistently protonated, which leads to better peak shape and ionization efficiency in positive mode ESI.
 - B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-1 min: 30% B
 - 1-8 min: 30% to 95% B

- 8-10 min: Hold at 95% B (column wash)
- 10-10.1 min: 95% to 30% B
- 10.1-12 min: Hold at 30% B (equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
- Injection Volume: 2-5 µL.
- Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Acetonitrile:Water.

Mass Spectrometric Detection and Fragmentation

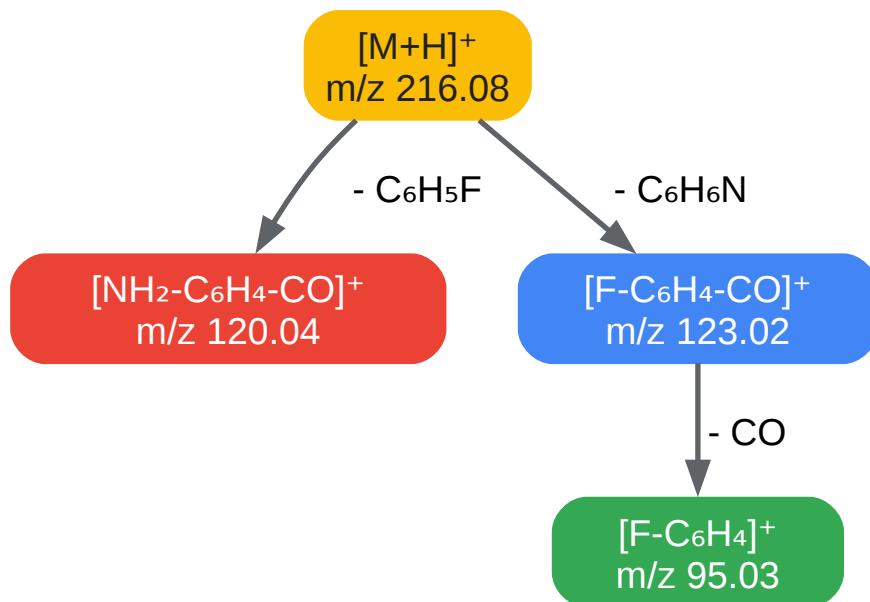
The choice of ionization technique is critical. For LC-MS, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred for their ability to generate intact protonated molecules, which is ideal for quantification and subsequent fragmentation. For structural elucidation, particularly when coupled with Gas Chromatography (GC), "hard" ionization like Electron Ionization (EI) provides rich, reproducible fragmentation patterns.[\[7\]](#)[\[8\]](#)

Electrospray Ionization (ESI) - Positive Mode

ESI is the premier choice for LC-MS analysis of this compound. The basic amino group is readily protonated in the acidic mobile phase, forming a stable $[M+H]^+$ ion.

- Expected Precursor Ion: $[C_{13}H_{10}FNO + H]^+$
- Calculated m/z: 216.0824

MS/MS Fragmentation of the $[M+H]^+$ Ion: Collision-Induced Dissociation (CID) of the m/z 216.08 precursor ion will primarily induce cleavage at the bonds adjacent to the carbonyl group, which are the most labile sites.

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Caption: Predicted ESI-MS/MS fragmentation of protonated **2-Amino-4'-fluorobenzophenone**.

- Causality of Fragmentation:
 - m/z 123.02: This prominent fragment arises from the cleavage of the bond between the carbonyl carbon and the aminophenyl ring, resulting in a stable fluorobenzoyl cation.
 - m/z 120.04: The alternative cleavage of the bond between the carbonyl carbon and the fluorophenyl ring yields the aminobenzoyl cation.
 - m/z 95.03: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 123 fragment produces the fluorophenyl cation, a common fragmentation pathway for benzoyl derivatives.[9]

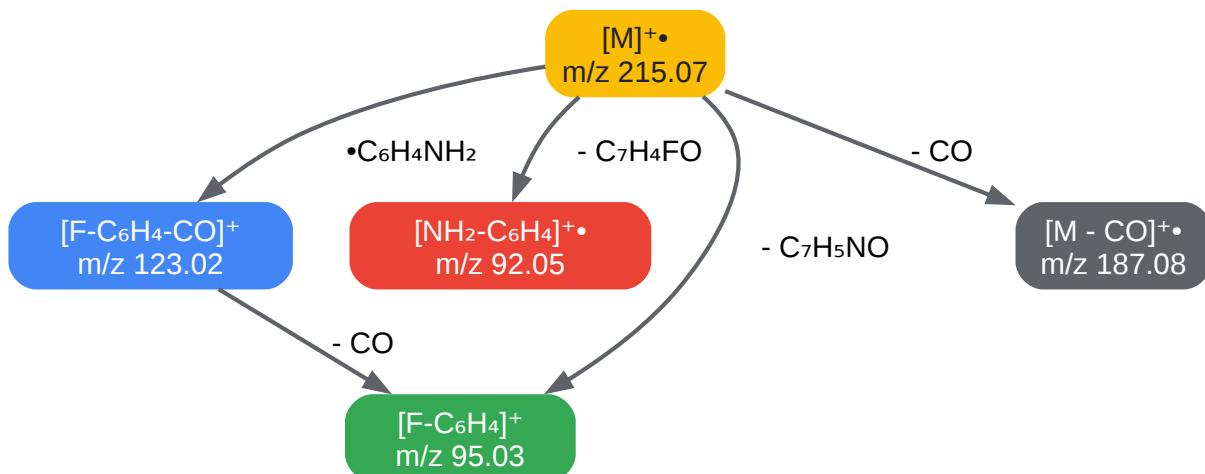
Electron Ionization (EI)

Though less common for LC-MS, EI is the standard for GC-MS and provides a highly detailed fragmentation "fingerprint" useful for library matching and unambiguous identification. EI is a "hard" technique that imparts significant energy, leading to extensive fragmentation.[7][10]

- Expected Molecular Ion: $[M]^{+•}$

- Calculated m/z: 215.07

EI Fragmentation of the Molecular Ion: The fragmentation logic is similar to ESI-MS/MS, but originates from a radical cation ($M^{+\bullet}$) and often involves more complex rearrangements.



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